
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide, also known as TBCA, is a small molecule compound that has gained significant attention in scientific research due to its potential therapeutic applications. TBCA belongs to the class of N-aryl benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide is not fully understood, but it has been suggested that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of the enzyme PARP-1. PARP-1 is a nuclear enzyme that plays a critical role in DNA repair and inflammation. Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide binds to the catalytic domain of PARP-1, inhibiting its activity and leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of PARP-1, leading to the accumulation of DNA damage and cell death. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide also inhibits the production of inflammatory cytokines and chemokines, reducing inflammation. Furthermore, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its specificity towards PARP-1, which allows for targeted inhibition of this enzyme. 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for therapeutic applications. However, one of the limitations of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide. One potential direction is the development of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide derivatives with improved solubility and bioavailability. Another direction is the investigation of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide's potential use in the treatment of other diseases, such as cardiovascular disease and autoimmune disorders. Furthermore, more studies are needed to fully understand the mechanism of action of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide and its effects on different cell types and tissues.
Synthesis Methods
The synthesis of 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide involves the reaction of 2-hydroxy-3-(o-tolyl) quinoline with tert-butyl isocyanide and 4-bromo-benzaldehyde in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed coupling reaction, followed by a cyclization process, yielding 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide as a white solid.
Scientific Research Applications
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. Furthermore, 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(o-tolyl)benzamide has been shown to protect neurons against oxidative stress and neuroinflammation, suggesting its potential use in the treatment of neurodegenerative disorders.
properties
IUPAC Name |
4-tert-butyl-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-9-5-8-12-25(19)30(27(32)20-13-15-23(16-14-20)28(2,3)4)18-22-17-21-10-6-7-11-24(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWCBBRPUQYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

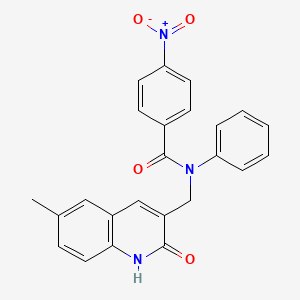


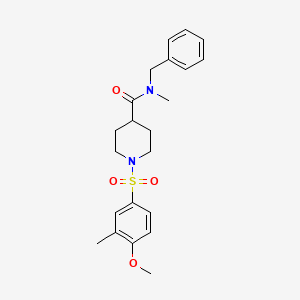
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7689550.png)

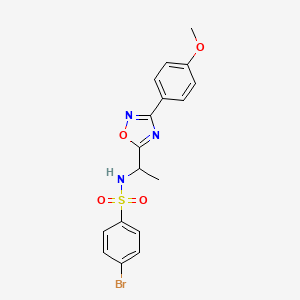
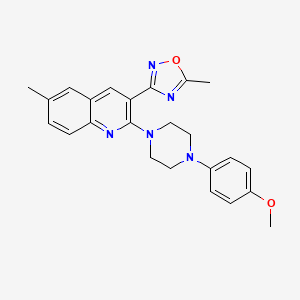
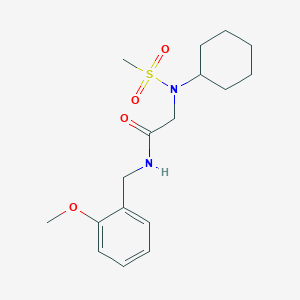

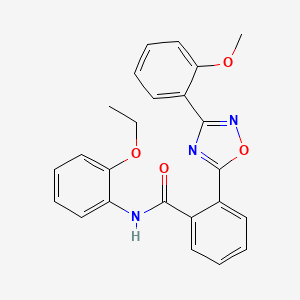

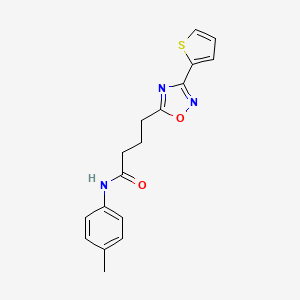
![3-(3-methoxyphenyl)-5-oxo-N-[4-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689624.png)